molecular formula C8H6ClNO B1585636 4-Chloroindolin-2-One CAS No. 20870-77-3

4-Chloroindolin-2-One

Cat. No.: B1585636
CAS No.: 20870-77-3
M. Wt: 167.59 g/mol
InChI Key: XNSPDJAXCBZCRV-UHFFFAOYSA-N
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Description

4-Chloroindolin-2-One is a chemical compound with the CAS Number: 20870-77-3 . It has a molecular weight of 167.59 . The compound is typically a light-yellow to brown powder or crystals .


Synthesis Analysis

The synthesis of this compound involves a reaction with titanium tetrachloride and zinc in tetrahydrofuran at 20℃ under an inert atmosphere . After the reaction, the mixture is quenched with 3% HCl and extracted with CHCl3 . The crude product is then purified by column chromatography to yield the pure product .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-1,3-dihydro-2H-indol-2-one . The InChI code for this compound is 1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H .


Chemical Reactions Analysis

This compound can undergo highly selective C3 position controllable mono-Michael additions or di-Michael additions with 2,4-dien-1-ones . This method has been applied to a wide range of substrates and demonstrated excellent tolerance to a variety of substituents .


Physical and Chemical Properties Analysis

This compound is a light-yellow to brown powder or crystals . It has a molecular weight of 167.59 .

Scientific Research Applications

Plant Growth Regulation

4-Chloroindole-3-acetic acid (4-Cl-IAA), a derivative of 4-Chloroindolin-2-One, demonstrates significant auxin activity in various bioassays, contributing to plant growth and development. Notably, it naturally occurs in plants from the Vicieae tribe of the Fabaceae family and has been identified in Pinus sylvestris. The role of 4-Cl-IAA in plants like Pisum sativum and Vicia faba is crucial for understanding the structural features of auxins required for plant growth stimulation (Reinecke, 2004).

Antiproliferative Activity

This compound derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, such as A549 lung cancer and HCT-116 colon cancer cells. Some derivatives exhibited significant potency, comparable to Sunitinib, an established indolin-2-one derivative in cancer therapy (Lin et al., 2013).

Synthetic Chemistry

The compound has been used in the synthesis of 4-chloroindoles, which are key intermediates in creating more complex chemical structures. For instance, a catalyst composed of palladium and dicyclohexyl(dihydroxyterphenyl)phosphine enabled the synthesis of 4-chloroindoles, which was further applied in the one-pot synthesis of 2,4-disubstituted indoles via Suzuki-Miyaura coupling (Yamaguchi & Manabe, 2014).

Antimicrobial Activity

Derivatives of 5-chloroindolin-2-one have been synthesized and screened for their antibacterial and antifungal activities. Some compounds demonstrated significant antimicrobial activity, highlighting their potential as antimicrobial agents (Shingade, Bari, & Waghmare, 2012).

Drug Development

This compound and its derivatives have shown promise in drug development, particularly in cancer treatment. Their structural versatility allows for the creation of various drugs, including those for Alzheimer's disease and infections (Ong et al., 2017).

Safety and Hazards

The safety information for 4-Chloroindolin-2-One indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

4-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSPDJAXCBZCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363201
Record name 4-Chloroindolin-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-77-3
Record name 4-Chloroindolin-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 22 g of sodium in 450 ml of anhydrous ethanol was added, portionwise, 43.5 g of 4-chloro-3-hydrazono-2-oxindole, and the resulting solution was heated under reflux for 30 minutes. The cooled solution was then concentrated to a gum, which was dissolved in 400 ml of water and decolorized using activated carbon. The resulting solution was poured onto a mixture of 1 liter of water and 45 ml of concentrated hydrochloric acid. The precipitate which formed was recovered by filtration, dried and recrystallized from ethanol, giving 22.4 g of 4-chloro-2-oxindole, mp 216°-218° C. (dec).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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